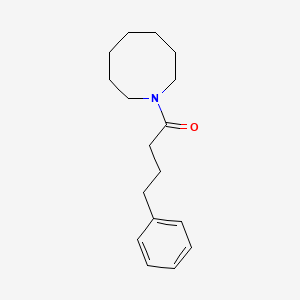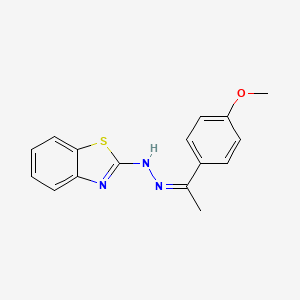![molecular formula C22H24N4O3 B5289609 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide](/img/structure/B5289609.png)
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention for its potential therapeutic applications in various diseases. It is a pyrazine carboxamide compound that has been synthesized through a complex chemical process.
Wirkmechanismus
The mechanism of action of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide involves its ability to target specific signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer research, it has been found to inhibit tumor growth and induce apoptosis in tumor cells. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, it has been found to reduce oxidative stress and inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, including its ability to target specific signaling pathways, its high potency, and its low toxicity. However, there are also limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide research, including its potential use in combination therapy for cancer treatment, its use in the treatment of inflammatory diseases, and its use in the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide involves a multi-step process that includes the reaction of 2-methoxynaphthalene with morpholine, followed by the reaction of the resulting product with N,N-dimethyl-2-chloropyrazinecarboxamide. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific signaling pathways. Inflammation research has shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
6-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-N,N-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-25(2)22(27)19-12-23-13-21(24-19)26-8-9-29-20(14-26)17-5-4-16-11-18(28-3)7-6-15(16)10-17/h4-7,10-13,20H,8-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOHLFWCUESPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=N1)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289544.png)
![5-{[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5289555.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5289563.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5289566.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5289580.png)
![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)


![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}phenyl)acetamide](/img/structure/B5289590.png)

![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5289618.png)
![4-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2-methylbutan-2-ol](/img/structure/B5289620.png)
